molecular formula C15H21FN2O B7052108 N-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]propanamide

N-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]propanamide

Cat. No.: B7052108
M. Wt: 264.34 g/mol
InChI Key: USUVFLCALFTXGK-UHFFFAOYSA-N
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Description

N-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]propanamide is a synthetic compound that belongs to the class of fentanyl analogues. These compounds are structurally related to fentanyl, a potent synthetic opioid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for N-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]propanamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties .

Scientific Research Applications

N-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]propanamide has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the properties of fentanyl analogues.

    Biology: Investigated for its interactions with biological systems, particularly opioid receptors.

    Medicine: Explored for potential therapeutic uses, including pain management and anesthesia.

    Industry: Utilized in the development of new synthetic opioids and related compounds.

Mechanism of Action

The mechanism of action of N-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]propanamide involves binding to opioid receptors in the central nervous system. This binding leads to the activation of specific signaling pathways that result in analgesic and sedative effects. The compound primarily targets the mu-opioid receptor, which is responsible for its potent analgesic properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]propanamide include:

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its fluorine substitution enhances its binding affinity to opioid receptors, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O/c1-2-15(19)17-13-7-9-18(10-8-13)11-12-5-3-4-6-14(12)16/h3-6,13H,2,7-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUVFLCALFTXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1CCN(CC1)CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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